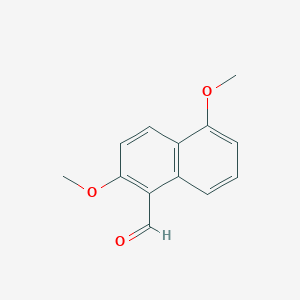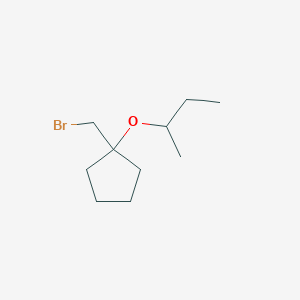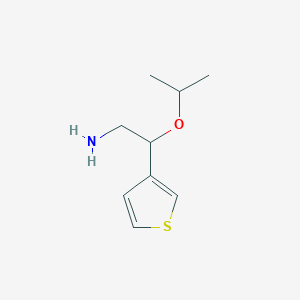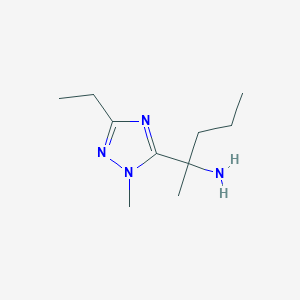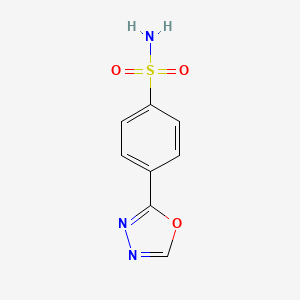
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a 1,3,4-oxadiazole ring attached to a benzenesulfonamide moiety. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzenesulfonyl hydrazide with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Reduced derivatives with altered oxidation states
Substitution: Substituted derivatives with new functional groups attached to the sulfonamide moiety
Applications De Recherche Scientifique
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of bicarbonate and protons. This inhibition is crucial for managing conditions like glaucoma and epilepsy . Additionally, its anticancer activity is attributed to its ability to interfere with cellular processes, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide derivatives: These compounds have similar structural features but with different substituents on the oxadiazole or benzenesulfonamide rings.
Benzene sulfonamide pyrazole thio-oxadiazole hybrids: These compounds combine the oxadiazole ring with pyrazole and thio functionalities, exhibiting potent antimicrobial and antitubercular activities.
Uniqueness
This compound stands out due to its balanced combination of the oxadiazole and benzenesulfonamide moieties, which contribute to its diverse biological activities. Its ability to act as a carbonic anhydrase inhibitor and its promising anticancer properties make it a unique and valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H7N3O3S |
|---|---|
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N3O3S/c9-15(12,13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H2,9,12,13) |
Clé InChI |
BORGNPXAAKBYSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=CO2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


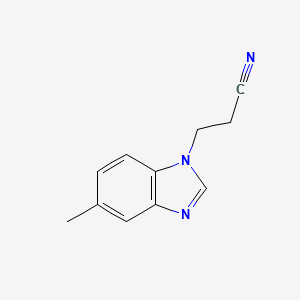
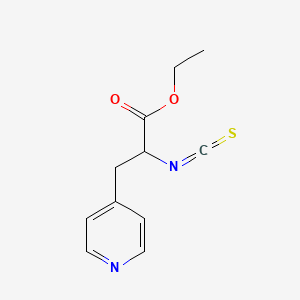
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
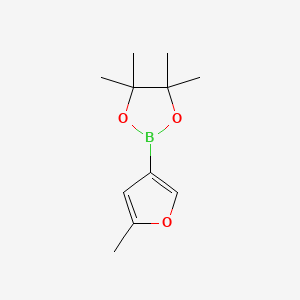




![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
